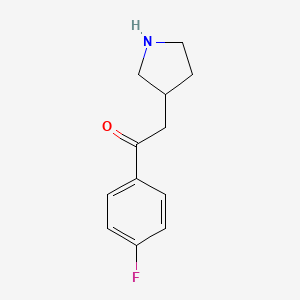
1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorobenzoylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the benzoyl group can significantly alter the compound’s chemical and biological properties, making it a valuable subject for research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one typically involves the reaction of pyrrolidine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time and costs .
化学反応の分析
Types of Reactions
1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The pyrrolidine ring can interact with various proteins, affecting their function and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
類似化合物との比較
Similar Compounds
3-(4-Chlorobenzoylmethyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methylbenzoylmethyl)pyrrolidine: Similar structure but with a methyl group instead of fluorine.
3-(4-Nitrobenzoylmethyl)pyrrolidine: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one makes it unique compared to its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes this compound a valuable compound for developing new materials and pharmaceuticals .
特性
分子式 |
C12H14FNO |
|---|---|
分子量 |
207.24 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-2-pyrrolidin-3-ylethanone |
InChI |
InChI=1S/C12H14FNO/c13-11-3-1-10(2-4-11)12(15)7-9-5-6-14-8-9/h1-4,9,14H,5-8H2 |
InChIキー |
ICNPOTSVAWPXRY-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1CC(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















